N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a thiazole ring, another type of heterocyclic compound that is found in many drugs and is known for its therapeutic properties .
Molecular Structure Analysis
The compound’s structure is likely to be influenced by the presence of the pyrazole and thiazole rings. These rings can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s conformation and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the pyrazole and thiazole rings might undergo reactions such as substitution or addition .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the pyrazole and thiazole rings might affect its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the versatility of pyrazole and isoxazole derivatives, highlighting their potential in developing novel antimicrobial agents. A study outlined an efficient synthesis of substituted pyrazoles and isoxazoles, showcasing their antibacterial and antifungal activities against various strains such as S. aureus, B. subtilis, A. niger, and A. flavous. This work underscores the compound's applicability in creating new antimicrobial treatments (Biradar et al., 2009).
Reaction Mechanisms and Synthetic Pathways
Another facet of research focuses on the chemical reactivity and synthesis pathways of related compounds. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was examined, revealing a complex reaction mechanism involving ANRORC rearrangement and N-formylation. This study contributes to our understanding of the chemical behavior of pyrazole derivatives and their potential applications in synthesis (Ledenyova et al., 2018).
Antibacterial and Cytotoxic Activities
Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has indicated promising antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have also been assessed for their cytotoxic activity, showing potential at non-cytotoxic concentrations, which points to their utility in developing new antibacterial agents with minimal adverse effects on human cells (Palkar et al., 2017).
Anticancer Applications
The synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives has been explored for their potential as anticancer agents. This area of research is critical in the search for new treatments, highlighting the compound's relevance in medicinal chemistry and oncology. Studies have shown significant effects against various cancer cell lines, underscoring the potential of these compounds in anticancer therapy (Nassar et al., 2015).
Mechanism of Action
Target of action
For example, some pyrazoles have anti-tubercular activity against the Mycobacterium tuberculosis strain .
Mode of action
Many pyrazoles and thiazoles work by interacting with biological targets and disrupting their normal function .
Biochemical pathways
Compounds containing pyrazole and thiazole moieties can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Many pyrazoles and thiazoles are known to be well-absorbed and distributed in the body .
Result of action
Many pyrazoles and thiazoles have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action environment
Like all drugs, the action of this compound could potentially be influenced by factors such as ph, temperature, and the presence of other molecules .
Future Directions
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-10-13(2)21(20-12)17-19-15(11-23-17)8-9-18-16(22)14-6-4-3-5-7-14/h3-4,10-11,14H,5-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRYNBMHUYHAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3CCC=CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.